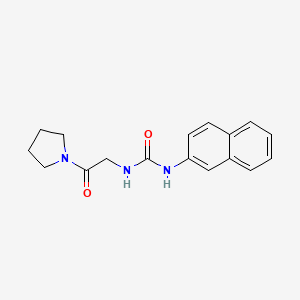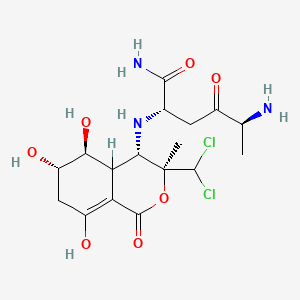
Zepastine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zepastine involves the reaction of 5,11-dihydro-11-methyl-5,10,10-trioxodibenzo[c,f][1,2]thiazepine with sodium borohydride in methanol . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol
Reagent: Sodium borohydride
Industrial Production Methods
The compound is then purified and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Zepastine undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride.
Substitution: Reaction with various nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .
Scientific Research Applications
Zepastine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Zepastine involves its interaction with specific molecular targets and pathways. It is known to act as a histamine antagonist , blocking the histamine H1 receptors and thereby inhibiting the effects of histamine . This mechanism is similar to that of other antihistamines, which are used to treat allergic reactions.
Comparison with Similar Compounds
Similar Compounds
Azelastine: Another histamine antagonist used to treat allergic rhinitis and conjunctivitis.
Cetirizine: A second-generation antihistamine used for allergy relief.
Loratadine: A non-sedating antihistamine used for treating allergies.
Uniqueness of Zepastine
Unlike other antihistamines, it is primarily used for research purposes and is not approved for clinical use .
Properties
CAS No. |
28810-23-3 |
|---|---|
Molecular Formula |
C22H26N2O3S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(11S)-6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O3S/c1-23-15-11-12-16(23)14-17(13-15)27-22-18-7-3-5-9-20(18)24(2)28(25,26)21-10-6-4-8-19(21)22/h3-10,15-17,22H,11-14H2,1-2H3/t15-,16+,17?,22-/m0/s1 |
InChI Key |
DWCWLRAGCYGTNO-GDLIHOIBSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zepastine; Zepastina; Zepastinum. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
